molecular formula C15H20Cl2N4O B11811213 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride

Cat. No.: B11811213
M. Wt: 343.2 g/mol
InChI Key: ZPWBNXQQLVMDQX-UHFFFAOYSA-N
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Description

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound contains a tetrahydropyridine ring, a phenyl group, a triazole ring, and an ethanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. One common method is the nitro-Mannich reaction, followed by hydroamination . The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the coupling of the triazole and tetrahydropyridine intermediates, followed by the addition of ethanol and hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, dihydrotriazole derivatives, and substituted phenyl compounds .

Scientific Research Applications

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride is unique due to its combination of a tetrahydropyridine ring, a triazole ring, and an ethanol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20Cl2N4O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[3-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-1,2,4-triazol-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C15H18N4O.2ClH/c20-10-9-19-11-17-15(18-19)14-3-1-12(2-4-14)13-5-7-16-8-6-13;;/h1-5,11,16,20H,6-10H2;2*1H

InChI Key

ZPWBNXQQLVMDQX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C3=NN(C=N3)CCO.Cl.Cl

Origin of Product

United States

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